6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this approach, a diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired isoquinoline compound via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydroisoquinolines.
Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in developing new drugs for treating diseases.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: This compound shares the dimethoxy substituents but has a methyl group instead of a methoxymethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is a reduced form of the isoquinoline and has similar chemical properties.
Uniqueness
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIAMYDHVZJFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NCCC2=CC(=C(C=C21)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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